N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
Beschreibung
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is an organic compound with the molecular formula C20H12Cl4N2O2 It is characterized by the presence of two 2,5-dichlorophenyl groups attached to an isophthalamide core
Eigenschaften
Molekularformel |
C20H12Cl4N2O2 |
|---|---|
Molekulargewicht |
454.1g/mol |
IUPAC-Name |
1-N,3-N-bis(2,5-dichlorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-4-6-15(23)17(9-13)25-19(27)11-2-1-3-12(8-11)20(28)26-18-10-14(22)5-7-16(18)24/h1-10H,(H,25,27)(H,26,28) |
InChI-Schlüssel |
MQYGSLQLFMMSDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of isophthaloyl chloride with 2,5-dichloroaniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The amide groups can be involved in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
